molecular formula C18H29NaO3S B1262078 Benzenesulfonic acid, alkyl derivs. CAS No. 42615-29-2

Benzenesulfonic acid, alkyl derivs.

Cat. No.: B1262078
CAS No.: 42615-29-2
M. Wt: 348.5 g/mol
InChI Key: GHRHULTYHYEOQB-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, alkyl derivs. is an organic compound with the molecular formula C₁₈H₂₉O₃S.Na and a molecular weight of 348.48 g/mol . It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various industrial and household applications. This compound is commonly used in detergents and cleaning agents due to its excellent emulsifying and foaming properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (1-methylundecyl)benzenesulfonate typically involves the sulfonation of 1-methylundecylbenzene followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:

    Sulfonation: 1-methylundecylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to form 1-methylundecylbenzenesulfonic acid.

    Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to produce sodium (1-methylundecyl)benzenesulfonate.

Industrial Production Methods: In an industrial setting, the production of sodium (1-methylundecyl)benzenesulfonate involves large-scale sulfonation reactors where 1-methylundecylbenzene is continuously fed and reacted with sulfur trioxide. The sulfonic acid produced is then neutralized in a separate reactor with sodium hydroxide. The final product is purified and dried to obtain a high-purity surfactant .

Types of Reactions:

    Oxidation: Benzenesulfonic acid, alkyl derivs. can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced to its corresponding sulfinate under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products:

Scientific Research Applications

Benzenesulfonic acid, alkyl derivs. has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium (1-methylundecyl)benzenesulfonate is its ability to reduce surface tension and form micelles. This property allows it to emulsify oils and fats, making it an effective cleaning agent. At the molecular level, the compound interacts with lipid bilayers, disrupting their structure and leading to the solubilization of hydrophobic substances .

Comparison with Similar Compounds

    Sodium dodecylbenzenesulfonate: Another widely used surfactant with a similar structure but a different alkyl chain length.

    Sodium benzenesulfonate: A simpler compound with no alkyl chain, used primarily in industrial applications.

Uniqueness: Benzenesulfonic acid, alkyl derivs. is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant. Its ability to form stable micelles and emulsions sets it apart from other similar compounds .

Properties

IUPAC Name

sodium;4-dodecan-2-ylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.Na/c1-3-4-5-6-7-8-9-10-11-16(2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRHULTYHYEOQB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274022
Record name Benzenesulfonic acid, 4-(1-methylundecyl)-, sodium salt
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Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenylsulphonic acid appears as fine whitish needles. Solid form may severely irritate skin and eyes. Used to make other chemicals.
Record name PHENYLSULPHONIC ACID
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CAS No.

42615-29-2, 2211-99-6, 68628-60-4
Record name PHENYLSULPHONIC ACID
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Record name Sodium (1-methylundecyl)benzenesulfonate
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Record name Alkylbenzyl sulfonic acid
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Record name Benzenesulfonic acid, 4-(1-methylundecyl)-, sodium salt
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Record name Sodium 4-sec-dodecylbenzenesulphonate
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Record name Benzenesulfonic acid, alkyl derivs.
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Record name SODIUM (1-METHYLUNDECYL)BENZENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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